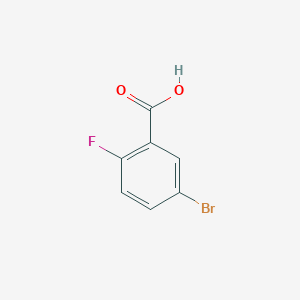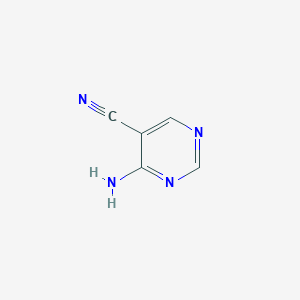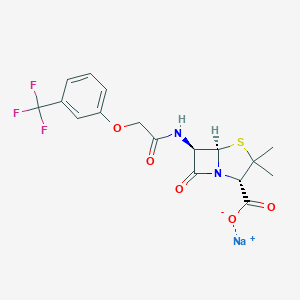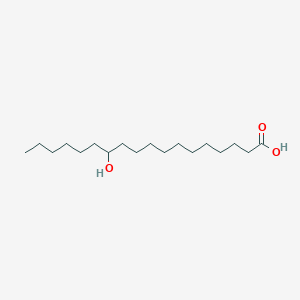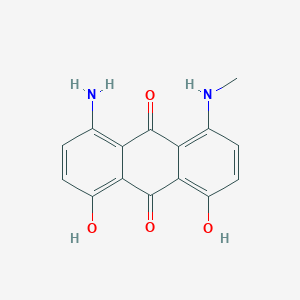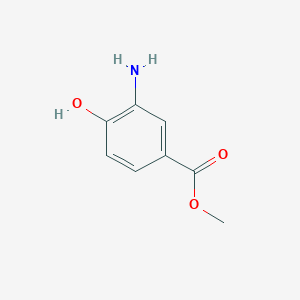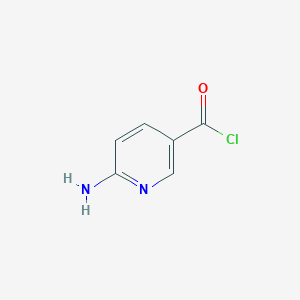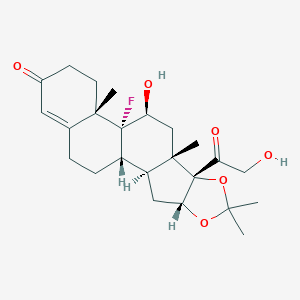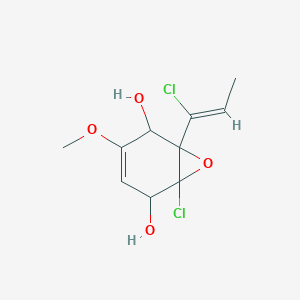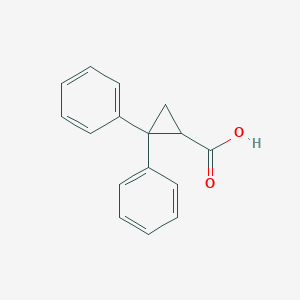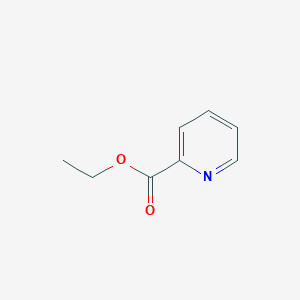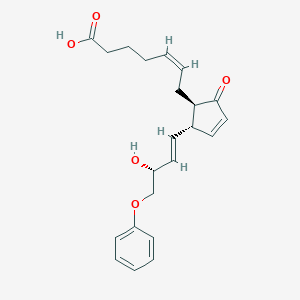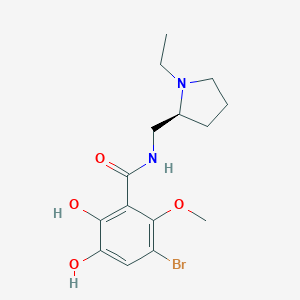
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a synthetic compound that has been developed through various synthesis methods, and its mechanism of action has been studied in detail. In
Mécanisme D'action
The mechanism of action of Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- in lab experiments is its potential as an anticancer agent. It has been shown to have potent anticancer properties and has been studied for its potential use in the treatment of various types of cancer. However, one of the limitations of using Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- in lab experiments is its potential toxicity. It is important to carefully evaluate the toxicity of this compound before using it in clinical trials.
Orientations Futures
There are several future directions for the research on Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)-. One of the future directions is to further study its mechanism of action and identify the specific enzymes that it targets. Another future direction is to evaluate its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, there is a need to evaluate its toxicity and safety profile in more detail to determine its potential for use in clinical trials. Finally, there is a need to evaluate its potential use in the treatment of other diseases beyond cancer, such as autoimmune diseases and inflammatory disorders.
Méthodes De Synthèse
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- can be synthesized through various methods. One of the most commonly used methods is the reaction of 3-bromo-4-hydroxybenzaldehyde with (S)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine in the presence of a reducing agent.
Applications De Recherche Scientifique
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- has been extensively researched for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer.
Propriétés
Numéro CAS |
148460-80-4 |
|---|---|
Nom du produit |
Benzamide, 3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dihydroxy-2-methoxy-, (S)- |
Formule moléculaire |
C15H21BrN2O4 |
Poids moléculaire |
373.24 g/mol |
Nom IUPAC |
5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dihydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C15H21BrN2O4/c1-3-18-6-4-5-9(18)8-17-15(21)12-13(20)11(19)7-10(16)14(12)22-2/h7,9,19-20H,3-6,8H2,1-2H3,(H,17,21)/t9-/m0/s1 |
Clé InChI |
RJMFJSBUCRXRGR-VIFPVBQESA-N |
SMILES isomérique |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Br)O)O |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)O)O |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)O)O |
Synonymes |
5 bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dihydroxy-6-methoxybenzamide semioxalate NCQ 436 NCQ-436 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



